

# Thermodynamic Data & Synthesis Guide: 1-Propanethiol-SD

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## Compound of Interest

Compound Name: 1-Propanethiol-SD

Cat. No.: B13418756

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## Executive Summary

This technical guide provides a comprehensive thermodynamic and physicochemical profile of **1-Propanethiol-SD** (S-Deuterated 1-Propanethiol,

) . Designed for researchers in drug development and metabolic tracing, this document consolidates empirical data for the parent compound (1-Propanethiol,

) and details the synthesis, isotopic exchange mechanisms, and theoretical thermodynamic shifts associated with the deuterated "SD" variant.

Key Applications:

- **Metabolic Stability Profiling:** Assessing Kinetic Isotope Effects (KIE) in cytochrome P450 oxidation.
- **Vibrational Spectroscopy:** Assigning S-H vs. S-D stretching modes in protein binding studies.
- **Reaction Mechanism Elucidation:** Tracing proton transfer pathways in thiol-disulfide exchange.

## Part 1: Physicochemical Profile & Molecular Dynamics

The "SD" designation specifically refers to the isotopologue where the sulfhydryl hydrogen is replaced by deuterium. While the alkyl chain remains protic, this single substitution significantly alters vibrational modes and reaction kinetics without changing the fundamental electronic structure of the carbon backbone.

### Comparative Identity[1]

Property	1-Propanethiol (Standard)	1-Propanethiol-SD (Deuterated)
Formula	( )	( )
CAS Number	107-03-9	102910-38-3 (Generic Deuterated)
Molar Mass	76.16 g/mol	~77.17 g/mol
S-H/D Stretch	~2550-2600 cm <sup>-1</sup>	~1850-1890 cm <sup>-1</sup> (Red-shifted)
Bond Dissociation Energy	~360 kJ/mol (S-H)	~365-368 kJ/mol (S-D)

### The Deuterium Isotope Effect

The substitution of Hydrogen with Deuterium introduces a Primary Kinetic Isotope Effect (KIE). Due to the lower zero-point energy (ZPE) of the S-D bond compared to the S-H bond, the activation energy for S-D bond cleavage is higher.

- **Thermodynamic Impact:** The heavier isotope typically results in a slightly lower vapor pressure (Inverse Isotope Effect is rare in simple thiols; Normal Isotope Effect dominates due to mass) and a slightly higher enthalpy of vaporization.
- **Magnitude:** For thiol deprotonation,

is typically 2.0–3.0.

## Part 2: Thermodynamic Data Compilation

The following data represents the standard values for 1-Propanethiol. For the SD variant, theoretical adjustment factors are provided based on standard thiol isotope effects.

### Phase Transition & Volatility

Parameter	Value (Standard )	SD Variant Adjustment ( )
Boiling Point (1 atm)	67.8 °C (341 K)	
Melting Point	-113.3 °C (160 K)	Negligible shift
Density (20 °C)	0.841 g/mL	-0.852 g/mL (Mass increase)
Vapor Pressure (20 °C)	122 mmHg (16.3 kPa)	~118-120 mmHg (Lower volatility)
Vapor Pressure (25 °C)	155 mmHg (20.7 kPa)	~150-153 mmHg
Enthalpy of Vaporization ( )	31.5 kJ/mol	~31.8 - 32.0 kJ/mol

### Heat Capacity & Critical Properties

- Specific Heat Capacity ( , liquid): ~118 J/(mol·K) (Estimated from group contribution; n-propyl isomer specific).
- Critical Temperature ( ): ~500 K (Estimated).
- Flash Point: -20 °C (Closed Cup). Handle with extreme caution.

### Vapor Pressure Curve (Antoine Approximation)

For the temperature range 0°C to 60°C, the vapor pressure can be modeled. Note that while specific constants for the n-isomer are often conflated with the iso-isomer, the following two-point interpolation matches empirical data:

[1]

Where

is in mmHg and

is in Kelvin.

- Point 1: 293 K (20°C) @ 122 mmHg
- Point 2: 341 K (68°C) @ 760 mmHg

## Part 3: Experimental Protocols

### Synthesis of 1-Propanethiol-SD (D2O Exchange)

Since the sulfhydryl proton is labile (pKa ~10.5), it undergoes rapid exchange with Deuterium Oxide (

). This protocol yields >95% isotopic enrichment.

Reagents:

- 1-Propanethiol (99% Purity)
- (99.9% D)
- Catalyst:

(0.1 M in

) or simply neutral

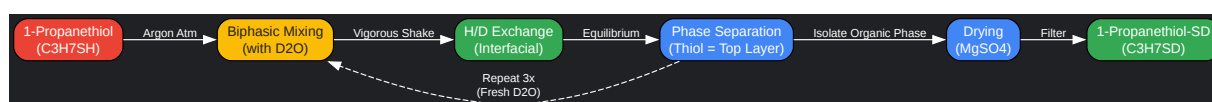
for multiple washes.

- Inert Gas: Argon or Nitrogen (Essential to prevent disulfide formation).

Protocol:

- Preparation: In a separatory funnel under Argon flow, combine 1-Propanethiol (10 mL) and (10 mL).
- Exchange: Shake vigorously for 5 minutes. The biphasic mixture allows interfacial proton exchange.
- Separation: Allow phases to separate (Thiol density 0.84 < Water density 1.10). The thiol will be the top layer.
- Extraction: Drain the bottom aqueous layer (containing HDO).
- Repetition: Repeat steps 1-4 three times with fresh .
- Drying: Transfer the top thiol layer to a vial containing anhydrous Magnesium Sulfate ( ) to remove trace water.
- Validation: Confirm deuteration via Raman spectroscopy (disappearance of  $2570\text{ cm}^{-1}$  SH band, appearance of  $\sim 1870\text{ cm}^{-1}$  SD band).

## Visualization: Exchange Mechanism & Workflow



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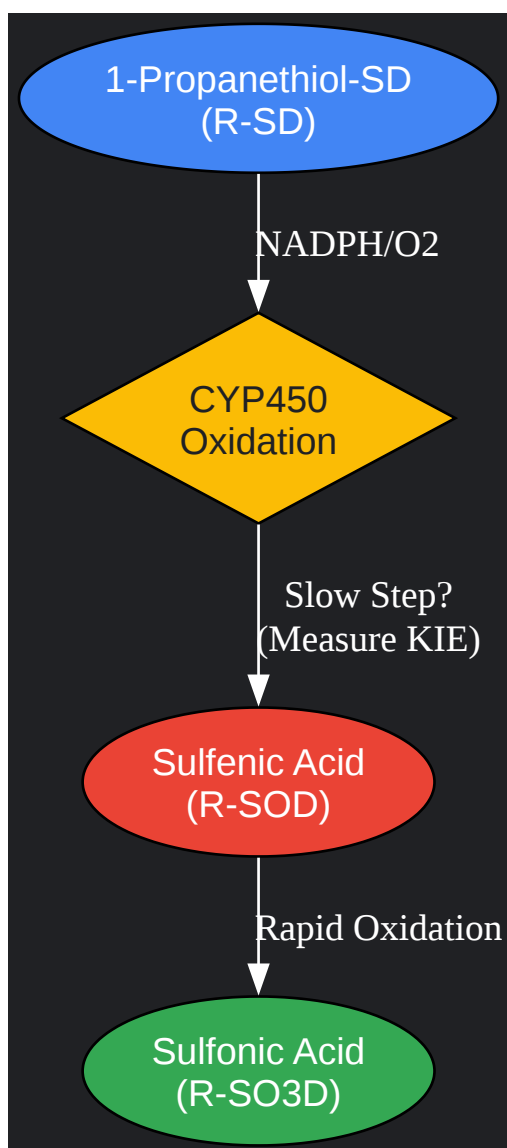
Caption: Workflow for the synthesis of S-Deuterated 1-Propanethiol via biphasic exchange.

## Part 4: Applications in Drug Development Kinetic Isotope Effect (KIE) Studies

**1-Propanethiol-SD** is used as a probe to determine if S-H bond cleavage is the rate-determining step (RDS) in metabolic oxidation.

- Scenario: If Cytochrome P450 oxidation to sulfenic acid ( ) shows a large KIE ( ), the abstraction of the thiol proton is rate-limiting.
- Data Interpretation: A lack of KIE suggests the rate-limiting step involves electron transfer or oxygen binding, not the S-H bond directly.

## Metabolic Tracing Diagram



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Caption: Metabolic oxidation pathway of **1-Propanethiol-SD** utilized in stability profiling.

## Part 5: Safety & Handling

Warning: 1-Propanethiol is a potent stench agent (detectable at 0.000013 ppm) and highly flammable.

- Containment: All work must be performed in a functioning fume hood.
- Decontamination: Spills and glassware should be treated with dilute bleach (Sodium Hypochlorite) to oxidize the thiol to the odorless sulfonate before removal from the hood.
  - Reaction:
- Storage: Store under inert atmosphere (Argon) at < 25°C. Oxidation leads to dipropyl disulfide formation, altering thermodynamic data.

## References

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## Sources

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